molecular formula C16H21N3O4S B11170454 3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11170454
M. Wt: 351.4 g/mol
InChI Key: JNIBYXCFSAGGSF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a thiadiazole ring.

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine to form the desired benzamide compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H21N3O4S/c1-9(2)6-13-18-19-16(24-13)17-15(20)10-7-11(21-3)14(23-5)12(8-10)22-4/h7-9H,6H2,1-5H3,(H,17,19,20)

InChI Key

JNIBYXCFSAGGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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